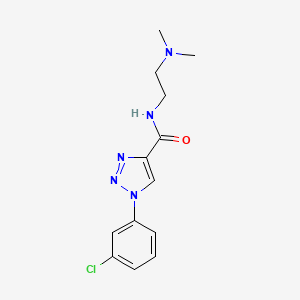

1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

1-(3-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative characterized by a 1,2,3-triazole core substituted with a 3-chlorophenyl group at the 1-position and a dimethylaminoethyl carboxamide moiety at the 4-position. The dimethylaminoethyl side chain may enhance solubility and receptor binding, as seen in related compounds .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-N-[2-(dimethylamino)ethyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClN5O/c1-18(2)7-6-15-13(20)12-9-19(17-16-12)11-5-3-4-10(14)8-11/h3-5,8-9H,6-7H2,1-2H3,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEOBXNHIQNUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CN(N=N1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the 1,2,3-triazole ring is significant as it enhances the compound's stability and bioactivity. The chlorophenyl and dimethylamino groups contribute to its lipophilicity and potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of triazole compounds exhibit notable antitumor properties. For instance, related triazole hybrids have demonstrated significant cytotoxic effects against various cancer cell lines. In a study assessing a series of triazole derivatives, compounds similar to 1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide showed IC50 values ranging from 17.83 μM to 54.3 μM against breast cancer cell lines (MDA-MB-231 and MCF-7) .

The mechanism by which triazole compounds exert their antitumor effects often involves the inhibition of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For example, some synthesized triazole derivatives exhibited greater anti-BuChE activity than standard inhibitors like galantamine, suggesting that the incorporation of the triazole moiety enhances these inhibitory effects .

Neuropharmacological Effects

In addition to anticancer properties, compounds containing the 1,2,3-triazole structure have been explored for their neuropharmacological activities. Research shows that these compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. The anti-ChE activity contributes to improved cognitive function by increasing acetylcholine levels in synaptic clefts .

Case Studies

- Antiproliferative Effects : A study conducted on a series of triazole derivatives demonstrated that specific substitutions on the triazole ring significantly influenced antiproliferative activity against cancer cells. The most potent compounds were identified with IC50 values significantly lower than those of established chemotherapeutics like Cisplatin .

- In Vivo Studies : In vivo evaluations are critical for understanding the therapeutic potential of these compounds. Preliminary studies suggest that certain triazole derivatives may reduce tumor growth in animal models while exhibiting minimal toxicity to normal tissues .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Substituents

The compound’s closest analogs differ in substituents on the aryl ring or carboxamide side chain, impacting physicochemical properties and biological activity. Key examples include:

Physicochemical and Pharmacokinetic Insights

- Solubility and Lipophilicity: The dimethylaminoethyl group in the target compound likely improves water solubility compared to analogs with hydrophobic side chains (e.g., LELHOB’s isoxazolylmethyl group) .

- Metabolic Stability : The 3-chlorophenyl group may reduce oxidative metabolism compared to 4-substituted analogs (e.g., 4-chlorophenyl derivatives in ) .

Q & A

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-N-(2-(dimethylamino)ethyl)-1H-1,2,3-triazole-4-carboxamide, and what intermediates are critical?

Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves a multi-step process:

Click Chemistry for Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to construct the 1,2,3-triazole core. For example, coupling 3-chlorophenyl azide with a propargyl intermediate could yield the triazole ring .

Amide Bond Coupling : The dimethylaminoethyl carboxamide group can be introduced via carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt) between the triazole-4-carboxylic acid and 2-(dimethylamino)ethylamine. This method ensures high regioselectivity and yield .

Key Intermediates :

- 3-Chlorophenyl azide (precursor for triazole formation).

- Triazole-4-carboxylic acid (activated as a mixed anhydride or NHS ester for amidation).

Table 1 : Example Reaction Yields for Analogous Compounds

| Step | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 1 | CuAAC | 85–92 | |

| 2 | Amide Coupling | 70–78 |

Q. How can researchers address solubility limitations of this compound in aqueous experimental systems?

Methodological Answer : The compound’s low water solubility (common in triazole-carboxamides due to hydrophobic aryl groups) can be mitigated by:

Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain bioactivity while enhancing solubility .

Salt Formation : Protonation of the dimethylamino group (pKa ~8–9) in acidic buffers (e.g., phosphate buffer pH 6.5) improves solubility .

Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances bioavailability for in vivo studies .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the compound’s selectivity for enzyme targets (e.g., kinases, HDACs)?

Methodological Answer :

Kinase Profiling Assays : Use recombinant enzyme panels (e.g., Eurofins KinaseProfiler) to measure IC50 values against 50+ kinases. Normalize data to staurosporine as a reference inhibitor .

Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of target enzymes (e.g., PDB entries for HDACs) to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Off-Target Screening : Utilize thermal shift assays (TSA) to identify non-target protein interactions by monitoring thermal denaturation shifts in the presence of the compound .

Table 2 : Example Selectivity Data for Triazole-Carboxamide Analogues

| Target Enzyme | IC50 (nM) | Selectivity Ratio (vs. Closest Homolog) | Reference |

|---|---|---|---|

| HDAC6 | 12 ± 3 | 150× (vs. HDAC1) | |

| EGFR | 85 ± 10 | 20× (vs. HER2) |

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?

Methodological Answer :

Modification Sites :

- Triazole Substituents : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-chlorophenyl ring to enhance metabolic stability .

- Dimethylaminoethyl Chain : Replace with morpholine or piperazine derivatives to modulate logP and blood-brain barrier penetration .

In Vitro ADME Screening :

- Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation.

- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .

In Vivo Validation : Conduct pharmacokinetic studies in rodent models to correlate SAR modifications with AUC and half-life improvements .

Q. What analytical techniques are most effective for resolving contradictions in reported bioactivity data?

Methodological Answer : Discrepancies in bioactivity (e.g., varying IC50 values across studies) may arise from:

Purity Assessment : Validate compound purity (>95%) via HPLC-MS and ¹H/¹³C NMR (compare to PubChem data ).

Assay Conditions : Standardize protocols for pH, ionic strength, and reducing agents (e.g., DTT) to minimize variability .

Orthogonal Assays : Confirm enzyme inhibition using both fluorescence-based (e.g., Fluor de Lys for HDACs) and radiometric (³H-acetyl-CoA incorporation) methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.